molecular formula C15H20BClO3 B11841978 2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1154740-57-4

2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11841978
CAS No.: 1154740-57-4
M. Wt: 294.6 g/mol
InChI Key: QSOPNDZZRKOVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a chroman (benzodihydro-pyran) core substituted with a chlorine atom at the 8-position and a pinacol boronate group at the 7-position. Chroman is a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely used in Suzuki-Miyaura couplings due to its hydrolytic stability and ease of handling .

Key applications likely include pharmaceutical intermediate synthesis and materials science, where boronic esters are critical for forming carbon-carbon bonds .

Properties

CAS No.

1154740-57-4

Molecular Formula

C15H20BClO3

Molecular Weight

294.6 g/mol

IUPAC Name

2-(8-chloro-3,4-dihydro-2H-chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BClO3/c1-14(2)15(3,4)20-16(19-14)11-8-7-10-6-5-9-18-13(10)12(11)17/h7-8H,5-6,9H2,1-4H3

InChI Key

QSOPNDZZRKOVPN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(CCCO3)C=C2)Cl

Origin of Product

United States

Preparation Methods

Experimental Protocol

  • Lithiation : 8-Chloro-7-bromochroman (20 mmol) in tetrahydrofuran (THF) is treated with n-BuLi (22 mmol) at −78°C for 1 hour.

  • Boronation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (25 mmol) is added dropwise, and the mixture is stirred at ambient temperature for 24 hours.

  • Workup : The product is extracted with diethyl ether, dried over MgSO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 5:1).

YieldLithiating AgentBoronate ReagentTemperatureTime
73%n-BuLi2-Isopropoxy-dioxaborolane−78°C → RT24h

Challenges :

  • Low-Temperature Requirements : Strict temperature control (−78°C) is critical to prevent side reactions.

  • Moisture Sensitivity : An inert atmosphere (argon or nitrogen) is essential to avoid protodeboronation.

Nickel-Catalyzed Cross-Coupling with Silane Additives

Nickel catalysts offer a cost-effective alternative to palladium, particularly for electron-deficient substrates. A nickel-catalyzed protocol using dichlorobis(trimethylphosphine)nickel (NiCl₂(PMe₃)₂) and trimethyl(2,2,2-trifluoroethoxy)silane has been reported for naphthyl boronic esters.

Procedure Overview

  • Catalyst Loading : NiCl₂(PMe₃)₂ (0.01 mmol) and CsF (1.0 mmol) are combined with 8-chloro-7-bromochroman (0.5 mmol) in THF.

  • Silane Addition : Trimethyl(2,2,2-trifluoroethoxy)silane (1.05 mmol) is introduced to stabilize the boronate intermediate.

  • Reaction Execution : The mixture is heated at 100°C for 2 hours under argon, followed by extraction with ethyl acetate and column chromatography.

YieldCatalystAdditiveTemperatureTime
82%NiCl₂(PMe₃)₂TMSCF₃CH₂O100°C2h

Advantages :

  • Functional Group Tolerance : Nickel catalysts tolerate electron-withdrawing groups like chlorine.

  • Scalability : Reactions proceed efficiently at moderate temperatures with short durations.

Diazonium Salt Boronation (Ullmann-Type Coupling)

For substrates lacking halogenated precursors, diazonium salts offer an alternative pathway. This method, adapted from trifluoromethylphenyl boronate synthesis, involves:

  • Diazotization : 8-Chlorochroman-7-amine is treated with sodium nitrite and HBF₄ to form the diazonium tetrafluoroborate.

  • Boronation : The diazonium salt reacts with diisopropylamino borane, followed by pinacol esterification.

YieldDiazonium SaltBoron SourceConditions
52%4-Methoxyaniline(iPr₂N)BHRT, 4h

Limitations :

  • Substrate Scope : Requires aromatic amines, which may necessitate additional synthetic steps for 8-chlorochroman derivatives.

  • Moderate Yields : Competitive side reactions (e.g., Schiemann reaction) reduce efficiency.

Comparative Analysis and Optimization Strategies

Efficiency and Practicality

  • Palladium Catalysis : High yields (82%) but requires expensive catalysts and stringent anhydrous conditions.

  • Nickel Catalysis : Cost-effective and robust but less explored for chroman systems.

  • Lithium-Halogen Exchange : High regioselectivity but operationally complex due to cryogenic conditions.

Purification Challenges

  • Column Chromatography : Hexane:ethyl acetate gradients (16:4:1) effectively separate boronic esters from polar byproducts.

  • Recrystallization : Chlorinated aromatics like 8-chlorochroman may require recrystallization from chloroform/hexane mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the dioxaborolane group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized chroman derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group can also participate in boron-mediated reactions, which are useful in various chemical transformations.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dioxaborolane Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications References
This compound (Target) C₁₅H₁₈BClO₃* ~292.6 Chlorinated chroman Suzuki coupling precursor; enhanced stability [14, 18]
2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₅H₂₁BO₃ 260.1 Unsubstituted chroman Lower reactivity due to lack of electron-withdrawing groups [14, 18]
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₂H₁₅BCl₂O₂ 281.5 Dichlorinated phenyl High reactivity in aryl-aryl couplings [19]
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₈BFO₂ 236.1 Fluorinated benzyl Used in medicinal chemistry for C-H activation [20]
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₂₁BO₃ 248.1 Methoxy-substituted benzyl Electron-donating group slows coupling rates [7]
2-(4-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₀H₁₄BClO₂S 244.5 Chlorinated thiophene Heterocyclic applications; sulfur enhances π-backbonding [16]
2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₆H₁₇BClFO₂ 306.6 Chloro-fluoro naphthalene Extended conjugation for materials science [10]

*Estimated based on chroman (C₉H₁₀O) + Cl + dioxaborolane (C₆H₁₀BO₂).

Key Comparative Analysis

Structural Features: Target Compound: The 8-chloro substituent on the chroman core distinguishes it from unchlorinated analogs (e.g., ’s compound). Aryl vs. Heteroaryl Derivatives: Compounds like the dichlorophenyl () and chlorothiophene () derivatives exhibit varied electronic environments. Thiophene-based boronic esters may engage in unique π-interactions, useful in organic electronics .

Reactivity and Applications :

  • Electron-Withdrawing Groups : The target’s chlorine and ’s dichlorophenyl group increase electrophilicity, accelerating cross-couplings. In contrast, methoxybenzyl () and unchlorinated chroman () derivatives show slower reaction kinetics due to electron-donating effects .
  • Steric Effects : Bulky substituents (e.g., naphthalene in ) may hinder coupling efficiency but improve selectivity in polyfunctional substrates .

Physicochemical Properties: Molecular Weight and Solubility: The target compound’s higher molecular weight (~292.6) compared to benzyl derivatives (e.g., 236.1 in ) may reduce solubility in polar solvents, necessitating optimized reaction conditions . Stability: Chlorinated and fluorinated analogs (e.g., ) generally exhibit greater hydrolytic stability than non-halogenated versions, aligning with trends in boronic ester chemistry .

Safety and Handling :

  • The unchlorinated chroman derivative () carries warnings for health hazards (H302, H315, H319), while chlorinated analogs may pose additional risks due to halogen toxicity. Proper handling under inert atmospheres is critical .

Biological Activity

2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1154740-57-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₀BClO₃
  • Molecular Weight : 294.58 g/mol
  • LogP : 2.9642
  • TPSA (Topological Polar Surface Area) : 27.69 Ų
  • Rotatable Bonds : 1

These properties suggest that the compound has moderate lipophilicity and a relatively low polar surface area, which may influence its biological activity and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: In Vitro Analysis

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
A549 (Lung)12Cell cycle arrest at G2/M phase
HeLa (Cervical)10Induction of oxidative stress

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of boron-containing compounds. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The observed MIC values indicate moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the boron atom plays a crucial role in its interaction with biological macromolecules:

  • Boron Interaction : Boron can form complexes with various biomolecules such as nucleotides and amino acids.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Cell Cycle Modulation : The compound may interfere with cell cycle regulation mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via boron-mediated coupling reactions. A typical approach involves reacting chlorochroman derivatives with pinacol boronic esters under inert conditions. Reaction parameters such as temperature (e.g., 0–60°C), solvent (e.g., THF or DCM), and catalyst (e.g., Pd-based catalysts for cross-coupling) significantly impact yield and purity. Post-synthesis, purification via flash column chromatography (using hexane/ethyl acetate gradients) is recommended to achieve >95% purity, as demonstrated in analogous dioxaborolane syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the presence of the chlorochroman moiety and tetramethyl dioxaborolane ring. 11B^{11}\text{B} NMR can verify boron coordination .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical ~335 g/mol).
  • X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation, as seen in related dioxaborolanes .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) by quantifying impurities .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound, considering steric and electronic effects of the chlorochroman substituent?

  • Methodological Answer :

  • Steric Considerations : The chlorochroman group’s bulky structure may hinder coupling efficiency. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity.
  • Electronic Effects : The electron-withdrawing chlorine atom increases electrophilicity at the boron center, favoring oxidative addition. Optimize catalyst systems (e.g., Pd(PPh3_3)4_4 with K2_2CO3_3 base) to balance steric demand and electronic activation .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-(5-Fluoro-2-methoxyphenyl) analogs) to isolate substituent effects .

Q. What computational approaches are recommended to predict reactivity and stability of this dioxaborolane under various reaction conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the B–O and B–C bonds to assess thermal stability.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and degradation pathways.
  • In Silico Reactivity Maps : Use software like Gaussian or ORCA to model transition states in cross-coupling reactions, leveraging InChI key/SMILES data for accurate input structures .

Q. How should contradictory data regarding the compound's stability in different solvents be resolved methodologically?

  • Methodological Answer :

  • Controlled Replication : Repeat stability tests (e.g., NMR monitoring over 72 hours) in solvents like DMSO, THF, and water under standardized conditions (25°C vs. 40°C) .
  • Kinetic Analysis : Perform Arrhenius studies to quantify degradation rates and identify solvent-specific decomposition mechanisms.
  • Theoretical Alignment : Cross-reference experimental data with computational predictions (e.g., solvent polarity effects on boron-leaving group interactions) to reconcile discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.